Ethyl 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylate
Description
Properties
Molecular Formula |
C12H10ClN3O2 |
|---|---|
Molecular Weight |
263.68 g/mol |
IUPAC Name |
ethyl 3-chloro-6-pyridin-4-ylpyridazine-4-carboxylate |
InChI |
InChI=1S/C12H10ClN3O2/c1-2-18-12(17)9-7-10(15-16-11(9)13)8-3-5-14-6-4-8/h3-7H,2H2,1H3 |
InChI Key |
DJUJHVXAIYTWRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Chlorinated Pyridazine Precursors: The synthesis often begins with 3-chloropyridazine derivatives, which provide the chloro substituent in place.
- Pyridin-4-yl Coupling Partners: Pyridin-4-yl boronic acids or halides are used to introduce the pyridin-4-yl group via cross-coupling.
- Ethyl Ester Formation: Esterification or direct use of ethyl ester-substituted pyridazines is common.
Synthetic Route Example
A representative synthetic route involves:
Halogenation: Starting from a pyridazine-4-carboxylate intermediate, selective chlorination at the 3-position is performed using chlorinating agents such as phosphoryl chloride or phosphorus pentachloride in inert solvents like acetonitrile. This step is typically conducted at moderate temperatures (~25°C to 100°C) to yield ethyl 3-chloropyridazine-4-carboxylate derivatives.
Cross-Coupling Reaction: The 6-position pyridin-4-yl substitution is introduced via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This involves reacting the 3-chloro-6-halopyridazine-4-carboxylate intermediate with pyridin-4-yl boronic acid under conditions such as:
- Palladium catalyst (e.g., Pd(PPh3)4)
- Base (e.g., potassium carbonate)
- Solvent (e.g., dioxane/water mixture)
- Heating (around 80°C to 110°C)
Esterification (if necessary): If starting from the carboxylic acid form, esterification with ethanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) is performed to yield the ethyl ester.
Purification: The final product is purified by standard techniques such as recrystallization or chromatography to obtain high purity this compound.
Alternative Preparation via Hydrolysis and Re-esterification
An alternative route involves:
- Hydrolysis of this compound to the corresponding carboxylic acid (3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid) using aqueous acid or base under controlled temperature.
- Subsequent re-esterification to regenerate the ethyl ester under acidic ethanol reflux conditions.
Reaction Conditions and Parameters
Analytical Techniques for Characterization
- Nuclear Magnetic Resonance Spectroscopy: ^1H and ^13C NMR confirm the presence of ethyl ester, pyridazine, and pyridinyl protons and carbons.
- Mass Spectrometry: Confirms molecular weight (263.68 g/mol) and fragmentation pattern.
- Infrared Spectroscopy: Identifies ester carbonyl stretch (~1700 cm⁻¹) and aromatic ring vibrations.
- High-Performance Liquid Chromatography: Used to assess purity and monitor reaction progress.
- Single-Crystal X-ray Diffraction: Occasionally used to confirm molecular structure and substitution pattern if crystals are available.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Chlorination + Coupling | Pyridazine-4-carboxylate derivatives | Phosphoryl chloride, Pd catalyst, boronic acid | Straightforward, high regioselectivity | Requires careful control of chlorination |
| Hydrolysis + Re-esterification | Ethyl ester derivative | Aqueous acid/base, ethanol, acid catalyst | Allows modification of ester group | Additional steps increase time |
| Nucleophilic Substitution (less common) | Halogenated pyridazine precursors | Amination or substitution agents | Useful for functional group variation | May have lower yields |
Research Findings and Industrial Considerations
- The choice of chlorinating agent and solvent critically affects the yield and purity of the chlorinated intermediate.
- Palladium-catalyzed cross-coupling reactions are well-established for introducing pyridinyl substituents with high efficiency.
- Industrial synthesis may use continuous flow reactors to optimize reaction times and scalability.
- Purification steps are essential to remove palladium residues and unreacted starting materials to meet research-grade standards.
Chemical Reactions Analysis
Ethyl 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects . For example, it may inhibit microbial growth by interfering with essential bacterial enzymes . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of Ethyl 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylate and related compounds:
Key Findings:
Substituent Effects on Reactivity and Bioactivity The 4-chlorophenyl analog (Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate) undergoes cyclization with hydrazines to yield pyrazolo[3,4-c]pyridazine derivatives, which exhibit CNS activity . The 2-methoxyphenyl variant (CAS 2097977-78-9) introduces a methoxy group, which could enhance solubility compared to halogenated analogs .
Ester Group Variations
- Replacing the ethyl ester with a methyl ester (e.g., Methyl 3,6-dichloropyridazine-4-carboxylate) reduces molecular weight and may affect metabolic stability .
Functional Group Modifications
- Dichloro substitution (e.g., Ethyl 3,6-dichloropyridazine-4-carboxylate) increases electrophilicity, making these compounds more reactive in nucleophilic aromatic substitution reactions .
- The oxo group in Ethyl 3-chloro-6-oxo-1H-pyridazine-4-carboxylate introduces a hydrogen-bonding site, which could influence crystallinity or interactions with biological targets .
Biological Activity
Ethyl 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
This compound features a pyridazine ring substituted with a pyridine group and a chlorine atom. This structure contributes to its reactivity and biological activity. The compound's molecular formula is , and it has a molecular weight of 273.68 g/mol.
Interaction with Biological Targets
Research indicates that this compound interacts with various enzymes and proteins, affecting their function. Notably, it has been shown to modulate the activity of certain kinases involved in cell signaling pathways, which can lead to significant changes in cellular processes such as proliferation and apoptosis .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown that it exhibits selective toxicity towards certain bacterial strains, indicating its potential as an antibiotic agent. For instance, it has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound can inhibit specific enzymes, disrupting metabolic pathways critical for pathogen survival.
- Gene Expression Modulation : It influences the expression of genes associated with cell growth and death, potentially leading to apoptosis in cancer cells.
- Cell Signaling Alteration : By interacting with kinases, the compound can modify signaling cascades that regulate various cellular functions.
Case Studies
- Anticancer Activity : A study reported that derivatives of this compound showed promising anticancer properties by inducing apoptosis in cancer cell lines. The mechanism was linked to the activation of caspases, which are crucial for programmed cell death .
- Antichlamydial Activity : Another investigation highlighted its potential against Chlamydia, where it was found to significantly reduce the formation of infectious bodies in infected cells .
Data Table: Biological Activity Overview
| Activity Type | Target Pathogen/Cell Type | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Antimicrobial | N. meningitidis | 64 | Enzyme inhibition |
| Antimicrobial | H. influenzae | 32 | Cell signaling alteration |
| Anticancer | Cancer cell lines | Varies | Induction of apoptosis |
| Antichlamydial | Chlamydia | Varies | Disruption of infectious body formation |
Q & A
Q. What are the common synthetic routes for Ethyl 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylate, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves multi-step organic reactions, starting with pyridazine precursors. Key steps include nucleophilic aromatic substitution (e.g., introducing the pyridin-4-yl group) and esterification. Optimization focuses on solvent choice (polar aprotic solvents like DMF enhance reactivity), catalyst selection (e.g., palladium catalysts for cross-coupling), and temperature control (stepwise heating to avoid side reactions). Continuous flow reactors or batch processes may improve scalability. Analytical techniques like HPLC or GC-MS ensure purity and yield quantification .
Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups and substituent positions (e.g., ethyl ester protons at ~4.3 ppm, pyridazine ring protons in aromatic regions).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths, angles, and intermolecular interactions (e.g., π-π stacking between pyridazine and pyridine rings).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (CHClNO) and fragmentation patterns. Cross-validation with IR spectroscopy and elemental analysis ensures structural integrity .
Advanced Research Questions
Q. What methodological approaches are employed to study the interaction of this compound with biological targets such as enzymes or receptors?
- Radioligand Binding Assays : Quantify affinity for receptors (e.g., kinase inhibition) using tritiated or fluorescently labeled analogs.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding.
- Functional Assays : Assess cellular responses (e.g., calcium flux in tracheal smooth muscle) to determine agonist/antagonist activity.
- Molecular Dynamics Simulations : Predict binding modes and stability using software like GROMACS. These methods are critical for elucidating mechanisms in drug discovery pipelines .
Q. How can computational chemistry techniques like molecular docking or DFT calculations be applied to predict the reactivity and binding modes of this compound?
- Molecular Docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., L-type calcium channels).
- Density Functional Theory (DFT) : Calculate electron distribution, HOMO-LUMO gaps, and Fukui indices to predict nucleophilic/electrophilic sites.
- QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. methoxy groups) on bioactivity. These tools guide synthetic modifications for enhanced efficacy .
Q. How should researchers address discrepancies in reported reactivity profiles of this compound under varying experimental conditions?
- Controlled Parameter Variation : Systematically alter pH, solvent (e.g., THF vs. DCM), and temperature to identify critical factors.
- Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction intermediates.
- Cross-Validation : Compare results with analogous compounds (e.g., ethyl 3-chloro-6-phenylpyridazine-4-carboxylate) to isolate substituent effects. Statistical tools (e.g., ANOVA) assess reproducibility across labs .
Q. What strategies are recommended for assessing the stability and degradation pathways of this compound in different solvent systems?
- Accelerated Stability Testing : Expose the compound to stress conditions (e.g., 40°C/75% RH) and monitor degradation via HPLC.
- Mass Spectrometry : Identify degradation products (e.g., hydrolysis of the ester group to carboxylic acid).
- Solvent Compatibility Studies : Test solubility and stability in PBS, DMSO, or ethanol for biological assays. Stability data inform storage protocols and formulation development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
